molecular formula C15H18Cl2N2O2 B10901629 N'-[(E)-cyclohexylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(E)-cyclohexylmethylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B10901629
M. Wt: 329.2 g/mol
InChI Key: PIZRNDOHGZQDRD-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’~1~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE is a chemical compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a cyclohexylmethylidene group and a dichlorophenoxyacetohydrazide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE typically involves the condensation of cyclohexanone with 2,4-dichlorophenoxyacetic acid hydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone linkage. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems for the addition of reagents and the monitoring of reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’~1~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its hydrazone moiety, which is known for its pharmacological activities.

    Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N’-[(E)-1-CYCLOHEXYLMETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE
  • N’-[(E)-1-(2-HYDROXYPHENYL)ETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE

Uniqueness

N’~1~-[(E)-1-CYCLOHEXYLMETHYLIDENE]-2-(2,4-DICHLOROPHENOXY)ACETOHYDRAZIDE is unique due to its specific combination of a cyclohexylmethylidene group and a dichlorophenoxyacetohydrazide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C15H18Cl2N2O2

Molecular Weight

329.2 g/mol

IUPAC Name

N-[(E)-cyclohexylmethylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C15H18Cl2N2O2/c16-12-6-7-14(13(17)8-12)21-10-15(20)19-18-9-11-4-2-1-3-5-11/h6-9,11H,1-5,10H2,(H,19,20)/b18-9+

InChI Key

PIZRNDOHGZQDRD-GIJQJNRQSA-N

Isomeric SMILES

C1CCC(CC1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(CC1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.